REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([O:10][C:11](=[O:19])[C:12](=[CH:15]OCC)[C:13]#[N:14])[CH3:9]>N1C=CC=CC=1>[CH2:8]([O:10][C:11](=[O:19])[C:12](=[CH:15][NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:13]#[N:14])[CH3:9]
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Name
|
|
Quantity
|
0.91 mL
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C#N)=COCC)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
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Details
|
under reflux
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Type
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CUSTOM
|
Details
|
After 3 h pyridine was removed under vacuum
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography (silica gel column, eluent 1% methanol in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C#N)=CNC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |